Aflatoxin B2-d3

Übersicht

Beschreibung

Aflatoxin B2-d3 is a deuterated analog of Aflatoxin B2, a secondary metabolite produced by certain species of Aspergillus fungi, notably Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food products, particularly in regions with warm and humid climates . The deuterated form, this compound, is often used in scientific research to study the metabolism and toxicology of aflatoxins due to its stable isotopic labeling .

Wirkmechanismus

Target of Action

Aflatoxin B2-d3, like other aflatoxins, is primarily produced by the fungi species Aspergillus flavus and Aspergillus parasiticus . The primary targets of aflatoxins are various food commodities and regional crops, which they contaminate under favorable conditions like high temperature and moisture . Aflatoxins are known to be potent carcinogens, mutagens, teratogens, and immunosuppressants .

Mode of Action

The mode of action of aflatoxins involves their interaction with the DNA in cells. Aflatoxins are metabolized in the liver to form a reactive epoxide derivative (Aflatoxin-exo 8,9-epoxide) that can bind to DNA and proteins, leading to mutations and toxic effects . The imidazole ring of aflatoxins may also open under slightly alkaline conditions to form two stable isomers, cis- and trans-AFB1-formamidopyrimidine (AFB1-FAPy) adducts .

Biochemical Pathways

Aflatoxins affect several biochemical pathways. They are synthesized by many fungi species as secondary metabolites . The aflatoxin biosynthesis pathway can be inhibited by certain phytochemicals, such as gallic acid and quercetin, which suppress aflatoxin biosynthesis . The degradation of aflatoxins is initiated by oxidation, hydroxylation, reduction, or elimination reactions, mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases .

Pharmacokinetics

The pharmacokinetics of aflatoxins involve their absorption, distribution, metabolism, and excretion (ADME). Aflatoxins are metabolized primarily in the liver, with cytochrome P450 (CYP450) enzymes accounting for more than 80% of the overall metabolism of these compounds . The key metabolizing enzymes of AFB1, the most potent aflatoxin, are CYP3A4 and CYP1A2 .

Result of Action

The result of aflatoxin action is primarily toxic, with effects ranging from acute toxicity to chronic diseases. Aflatoxins are known to cause liver cancer and have been associated with other health issues like growth impairment, immunosuppression, and hepatic disorders . They are also known to cause devastating chronic diseases and aflatoxicosis outbreaks .

Action Environment

The action of aflatoxins is influenced by environmental factors. Aflatoxin proliferation is more frequent in tropical regions due to the optimal climate conditions required for their production . Factors such as poor harvesting practices, improper storage, and poor transportation conditions can also influence aflatoxin contamination .

Biochemische Analyse

Biochemical Properties

Aflatoxin B2-d3, like other aflatoxins, plays a role in various biochemical reactions. It is synthesized by Aspergillus species, with the process involving several enzymes . The aflatoxin biosynthesis pathway involves at least 18 enzyme activities, one of which is versicolorin B synthase (VBS) that catalyzes bisfuran ring closure in versiconal hemiacetal to form versicolorin B .

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. It is known to cause hepatotoxicity, immunosuppression, and mutagenicity . In addition, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression . The cytochrome P450 monooxygenase AflG catalyzes an early step in aflatoxin biosynthesis, resulting in the conversion of averantin (AVN) to 5’-hydroxy-averantin .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can contaminate a wide range of food commodities during the process of harvesting, storing, and transporting .

Subcellular Localization

It has been suggested that aflatoxin enzymes may be compartmentalized in a subcellular organelle, providing one mechanism to protect fungal cells from the potential deleterious effects of aflatoxin accumulation in the mycelium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aflatoxin B2-d3 involves multiple steps, starting with the preparation of a deuterated precursor. One common method includes the use of deuterated reagents in the synthesis of the aflatoxin core structure. The process typically involves a [2+3] cycloaddition reaction between a quinone and 2,3-dihydrofuran, catalyzed by a CBS catalyst . Subsequent steps include orthoformylation, esterification, Grignard reaction, oxidation, Baeyer-Villiger oxidation, and reduction .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the general approach involves the fermentation of Aspergillus species under controlled conditions to produce Aflatoxin B2, followed by isotopic labeling using deuterated reagents .

Analyse Chemischer Reaktionen

Types of Reactions: Aflatoxin B2-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s metabolic pathways and toxicological effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are used to study the compound’s interaction with biological systems .

Wissenschaftliche Forschungsanwendungen

Aflatoxin B2-d3 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:

Chemistry: Used to study the chemical properties and reactivity of aflatoxins.

Biology: Employed in metabolic studies to understand the biotransformation of aflatoxins in living organisms.

Medicine: Utilized in toxicological studies to assess the health risks associated with aflatoxin exposure.

Industry: Applied in the development of detection methods for aflatoxin contamination in food products

Vergleich Mit ähnlichen Verbindungen

Aflatoxin B1: The most potent and prevalent aflatoxin, known for its high carcinogenicity.

Aflatoxin G1 and G2: Produced by Aspergillus parasiticus, these compounds are structurally similar but differ in their fluorescence properties.

Aflatoxin M1 and M2: Metabolites of Aflatoxin B1 and B2, found in dairy products.

Uniqueness of Aflatoxin B2-d3: this compound is unique due to its deuterated nature, which provides stability and allows for detailed metabolic studies. This isotopic labeling makes it a valuable tool in research, distinguishing it from other aflatoxins .

Biologische Aktivität

Aflatoxin B2-d3 is a derivative of aflatoxin B2, a potent mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus flavus and Aspergillus parasiticus. This compound is known for its significant biological activity, particularly in terms of toxicity and mutagenicity. This article explores the biological effects, metabolic pathways, detoxification methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

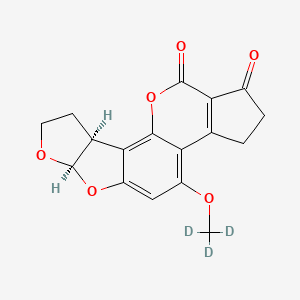

This compound is characterized by a complex structure that includes a furan ring and a cyclopentene moiety, which are critical for its biological activity. The compound's structure allows it to intercalate into DNA, leading to mutagenic effects. The presence of double bonds and functional groups in its molecular architecture contributes to its reactivity and toxicity.

The primary mechanism by which this compound exerts its biological effects involves the formation of DNA adducts. Upon metabolic activation, aflatoxins can form highly reactive epoxide intermediates that bind to DNA, particularly at the N7 position of guanine bases. This binding results in mutations that can lead to carcinogenesis. Studies have shown that this compound can induce significant changes in cellular processes, including apoptosis and cell cycle disruption due to its interaction with key regulatory genes such as p53 .

Biological Activity and Toxicity

Toxicological Studies : Research indicates that this compound exhibits potent toxicological effects in various animal models. For instance, studies on Swiss albino mice demonstrated that exposure to Aflatoxin B2 resulted in significant physiological and biochemical alterations, including increased liver enzymes (AST and ALT), elevated blood urea nitrogen (BUN), and kidney dysfunction markers . The compound also induced cytogenetic damage, evidenced by increased micronucleus formation and chromosomal aberrations .

Case Study : In a study assessing the protective role of resveratrol against Aflatoxin B2-induced toxicity, it was found that resveratrol significantly mitigated the adverse effects on liver and kidney parameters. The protective effect was quantified using recovery rates ranging from 40.9% to 80.5% across various toxicological endpoints .

Metabolism of this compound

The metabolism of this compound primarily occurs in the liver, where it is converted into less toxic metabolites through the action of cytochrome P450 enzymes. This metabolic pathway is crucial for detoxifying aflatoxins; however, it can also lead to the formation of reactive intermediates that retain mutagenic potential .

Detoxification Strategies

Several studies have explored methods to detoxify this compound using natural extracts. For example:

- Corymbia citriodora Extract : This plant extract demonstrated a high degradation rate for both Aflatoxin B1 and B2 in vitro, achieving degradation efficiencies of 95.21% and 92.95%, respectively .

- Trachyspermum ammi Extract : Similarly, this extract showed significant efficacy in degrading Aflatoxins under optimized conditions, with degradation rates exceeding 90% .

These findings highlight the potential for using natural compounds to mitigate the toxic effects of aflatoxins.

Data Summary Table

| Parameter | This compound Effects | Protective Agents |

|---|---|---|

| Physiological Changes | Reduced body weight; liver enlargement | Resveratrol |

| Biochemical Alterations | Elevated AST/ALT; increased BUN | Resveratrol |

| Cytogenetic Effects | Increased micronuclei; chromosomal aberrations | Resveratrol |

| Detoxification Efficiency | Up to 95% degradation with plant extracts | Corymbia citriodora, Trachyspermum ammi |

Eigenschaften

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXEZEXMQWHT-QVDKJMHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217830-52-8 | |

| Record name | (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3â??,2â??:4,5]furo[2,3-h][1]benzopyran-1,11-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.